molecular formula C8H11N3 B567731 N2-cyclopropylpyridine-2,4-diamine CAS No. 1249452-95-6

N2-cyclopropylpyridine-2,4-diamine

Cat. No.: B567731
CAS No.: 1249452-95-6
M. Wt: 149.197
InChI Key: GJURLFPJIRWVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-cyclopropylpyridine-2,4-diamine is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropylpyridine-2,4-diamine typically involves the cyclopropylation of pyridine-2,4-diamine. One common method includes the reaction of pyridine-2,4-diamine with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like ethanol or toluene. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N2-cyclopropylpyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino groups to other functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with modified amino groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N2-cyclopropylpyridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-cyclopropylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N2-cyclopropylpyridine-2,3-diamine: Similar structure but with amino groups at the second and third positions.

    Pyridine-2,4-diamine: Lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.

Uniqueness

N2-cyclopropylpyridine-2,4-diamine is unique due to the presence of both the cyclopropyl group and the amino groups on the pyridine ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The cyclopropyl group can enhance the compound’s stability and reactivity, while the amino groups provide sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

2-N-cyclopropylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJURLFPJIRWVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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